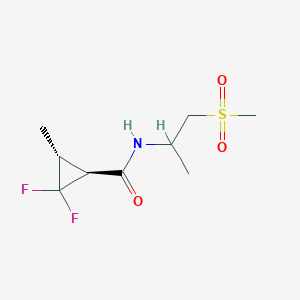![molecular formula C15H17BrN4 B7355455 5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355455.png)
5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine, also known as BRD7389, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine exerts its therapeutic effects by inhibiting the activity of HDACs, BET proteins, and PDEs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. BET proteins are transcriptional regulators that play a critical role in the expression of various genes involved in cancer and inflammation. PDEs are enzymes that regulate the levels of cyclic nucleotides, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and improvement of cognitive function. It has also been found to enhance the efficacy of other therapeutic agents, such as chemotherapy drugs and immunotherapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine is its broad-spectrum activity against various enzymes and proteins, making it a potential therapeutic agent for multiple diseases. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine, including:
1. Development of more efficient synthesis methods to improve the yield and purity of this compound.
2. Identification of the specific cellular targets of this compound and their role in various diseases.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials.
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
5. Development of novel formulations and delivery methods to improve the bioavailability and efficacy of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its broad-spectrum activity against various enzymes and proteins makes it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, efficacy, and safety in vivo.
Métodos De Síntesis
5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine can be synthesized by reacting 5-bromo-2-chloropyrimidine with (R)-2-(2-pyridin-2-ylethyl)pyrrolidine in the presence of a base. The resulting product can be purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of several enzymes and proteins, such as histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and phosphodiesterases (PDEs), which play crucial roles in various cellular processes.
Propiedades
IUPAC Name |
5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-12-10-18-15(19-11-12)20-9-3-5-14(20)7-6-13-4-1-2-8-17-13/h1-2,4,8,10-11,14H,3,5-7,9H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHQHKOCBDDLJ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)Br)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC=C(C=N2)Br)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-[(2S)-1-hydroxypropan-2-yl]-2-[2-[methyl(propan-2-yl)amino]ethylamino]benzenesulfonamide](/img/structure/B7355381.png)
![2-(butylamino)-5-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzenesulfonamide](/img/structure/B7355387.png)
![4-cyano-2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(2-methoxyethyl)-N-methylbenzenesulfonamide](/img/structure/B7355398.png)
![4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide](/img/structure/B7355409.png)
![2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-4-cyano-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B7355413.png)
![2-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-4-cyano-N-[(2S)-1-hydroxypropan-2-yl]benzenesulfonamide](/img/structure/B7355419.png)
![N-(4-hydroxybut-2-ynyl)-6-[(3R)-3-methoxypyrrolidin-1-yl]-5-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B7355422.png)
![(3R,4R)-4-methoxy-1-[5-pyrrolidin-1-ylsulfonyl-3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7355428.png)
![6-[[(2R)-2-hydroxypropyl]amino]-N-(pyridin-2-ylmethyl)pyridine-2-sulfonamide](/img/structure/B7355441.png)

![4-bromo-1,5-dimethyl-N-[(3R)-oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7355454.png)
![8-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7355463.png)
![2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355476.png)
![2-(methoxymethyl)-4-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355483.png)